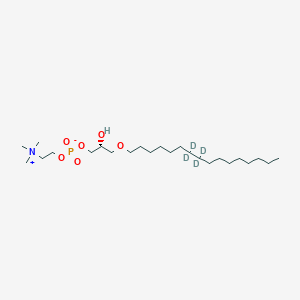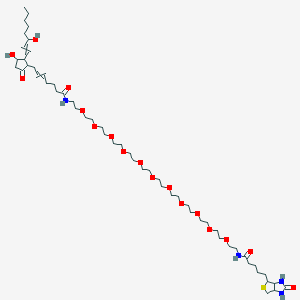
Prostaglandin E2-PEG11-Biotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin E2-PEG11-Biotinamide is a functionalized derivative of Prostaglandin E2, the most physiologically abundant eicosanoid. This compound is produced predominantly from arachidonic acid by cyclooxygenase and prostaglandin E synthase, and exists at some level in nearly all cell types . The addition of a polyethylene glycol (PEG) chain and biotin ligand allows for enhanced detection and immobilization of Prostaglandin E2, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2-PEG11-Biotinamide involves the functionalization of Prostaglandin E2 with a PEG chain and biotin ligand. The process typically starts with the activation of Prostaglandin E2, followed by the conjugation of the PEG chain and biotin ligand under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and scalability. Quality control measures are implemented at various stages to monitor the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E2-PEG11-Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility, stability, and bioactivity .
Scientific Research Applications
Prostaglandin E2-PEG11-Biotinamide has a wide range of scientific research applications:
Mechanism of Action
Prostaglandin E2-PEG11-Biotinamide exerts its effects by interacting with specific receptors and signaling pathways. The compound binds to Prostaglandin E2 receptors, triggering a cascade of molecular events that modulate various cellular functions. These receptors are involved in processes such as inflammation, immune response, and cell proliferation . The PEG chain and biotin ligand enhance the compound’s solubility and detection, allowing for more precise and targeted studies .
Comparison with Similar Compounds
- Prostaglandin E2-PEG11-Biotin
- Prostaglandin E2-PEG11-Amide
- Prostaglandin E2-PEG11-Ester
Comparison: Prostaglandin E2-PEG11-Biotinamide is unique due to its biotin ligand, which allows for enhanced detection and immobilization compared to other similar compounds. The PEG chain provides increased solubility and stability, making it more versatile in various scientific applications .
Properties
Molecular Formula |
C54H96N4O17S |
|---|---|
Molecular Weight |
1105.4 g/mol |
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hept-5-enamide |
InChI |
InChI=1S/C54H96N4O17S/c1-2-3-6-11-44(59)16-17-46-45(48(60)42-49(46)61)12-7-4-5-8-14-51(62)55-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-56-52(63)15-10-9-13-50-53-47(43-76-50)57-54(64)58-53/h4,7,16-17,44-47,49-50,53,59,61H,2-3,5-6,8-15,18-43H2,1H3,(H,55,62)(H,56,63)(H2,57,58,64) |
InChI Key |
GJDVPBZZICGDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


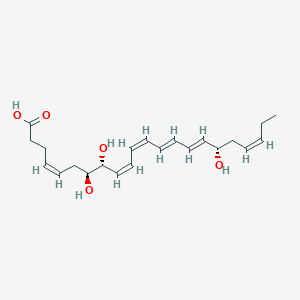
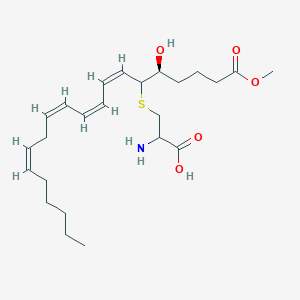
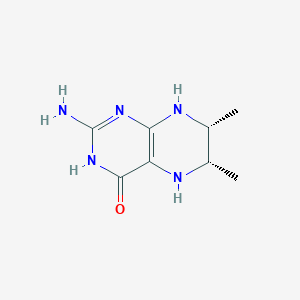
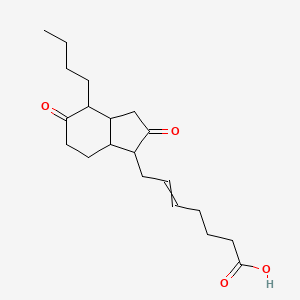
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

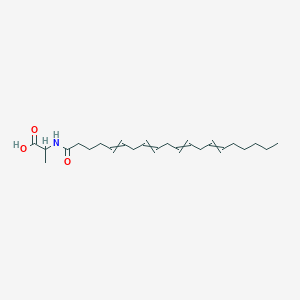
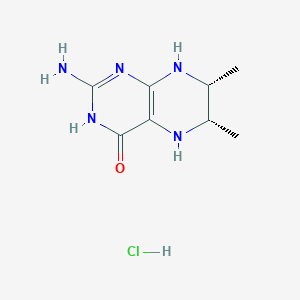
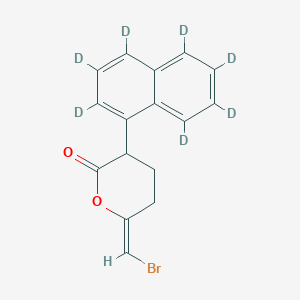
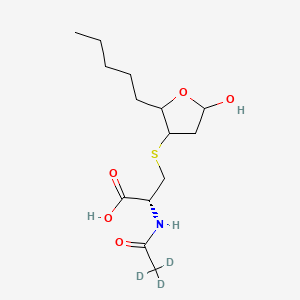
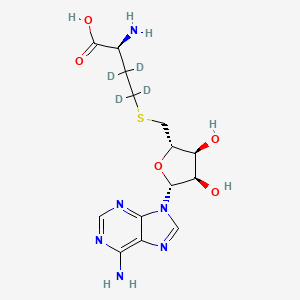
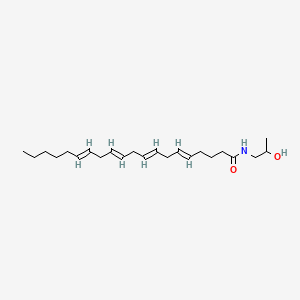
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)
